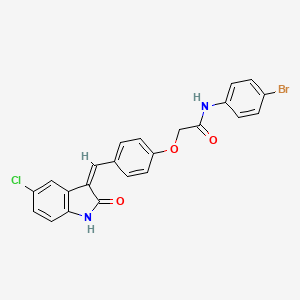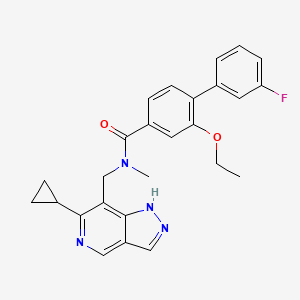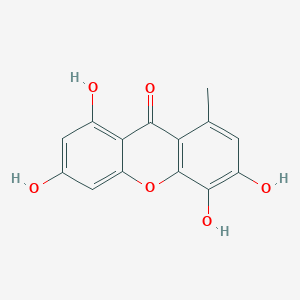
1,3,5,6-Tetrahydroxy-8-methylxanthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,6-Tetrahydroxy-8-methylxanthone is a dimeric 1,4-benzoquinone derivative isolated from the marine-derived fungus Penicillium genus . This compound belongs to the xanthone family, which is known for its diverse range of biological activities, including antioxidant, antibacterial, and cytotoxic properties .
準備方法
1,3,5,6-Tetrahydroxy-8-methylxanthone can be synthesized through various methods. One common approach involves the isolation of the compound from marine-derived fungi, specifically the Penicillium genus . The synthetic route typically involves the use of specific reaction conditions and reagents to achieve the desired product. For instance, refluxing with aluminum chloride in benzene or heating with hydroiodic acid and acetic anhydride at elevated temperatures can yield the compound .
化学反応の分析
1,3,5,6-Tetrahydroxy-8-methylxanthone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aluminum chloride, hydroiodic acid, and acetic anhydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, refluxing with aluminum chloride can lead to the formation of various hydroxylated xanthone derivatives .
科学的研究の応用
1,3,5,6-Tetrahydroxy-8-methylxanthone has numerous scientific research applications. In chemistry, it is used as a model compound for studying the reactivity and properties of xanthones . In biology, it has been investigated for its cytotoxic activities against various cancer cell lines . In medicine, it shows potential as an antifungal and antibacterial agent . Additionally, it has applications in the industry as a natural product for developing new pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 1,3,5,6-Tetrahydroxy-8-methylxanthone involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the growth of fungi and bacteria through the disruption of cellular processes . The compound’s cytotoxic activity is attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
1,3,5,6-Tetrahydroxy-8-methylxanthone is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other xanthone derivatives such as 1,3,5,8-tetrahydroxyxanthone and 2,3,6,8-tetrahydroxy-1-methylxanthone . These compounds share similar chemical structures but differ in their substitution patterns and biological activities .
特性
分子式 |
C14H10O6 |
|---|---|
分子量 |
274.22 g/mol |
IUPAC名 |
3,4,6,8-tetrahydroxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-5-2-8(17)12(18)14-10(5)13(19)11-7(16)3-6(15)4-9(11)20-14/h2-4,15-18H,1H3 |
InChIキー |
REMPMEBGVJJOHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



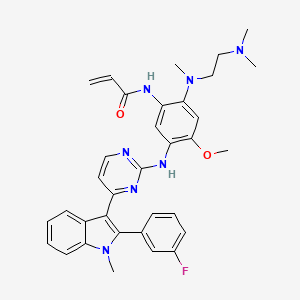
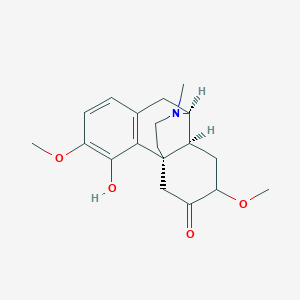
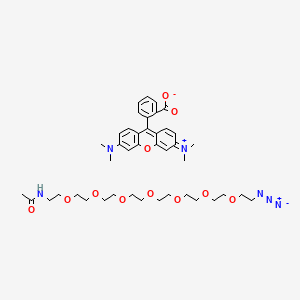

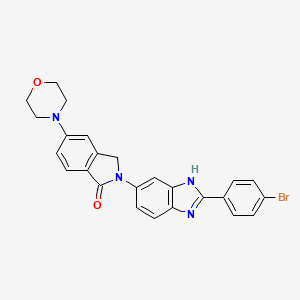
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
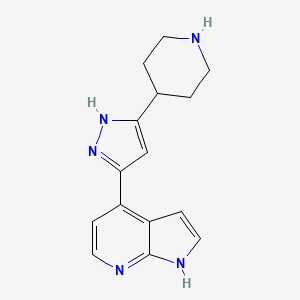
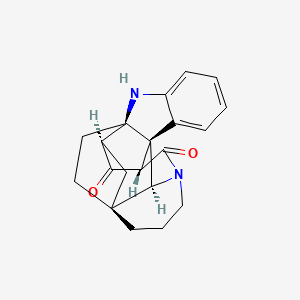
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
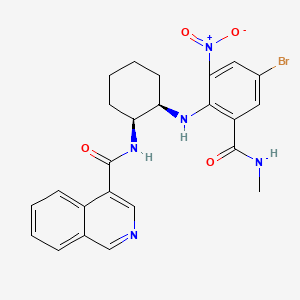
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
